

Interpreting the Certificate of Analysis for Belinostat Amide-d5: A Technical Guide

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Compound of Interest

Compound Name: *Belinostat amide-d5*

Cat. No.: *B12416192*

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This in-depth guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how to interpret a Certificate of Analysis (CoA) for **Belinostat amide-d5**. This deuterated analog of Belinostat serves as a critical internal standard for bioanalytical and pharmacokinetic studies. A thorough analysis of its CoA is paramount to ensure the accuracy and reliability of experimental results.

Overview of Belinostat Amide-d5

Belinostat amide-d5 is a stable isotope-labeled version of Belinostat amide. The five deuterium atoms (d5) on the phenyl ring give it a distinct mass from the parent compound, making it an ideal internal standard for mass spectrometry-based quantification of Belinostat in biological matrices.^{[1][2]} Its primary application is in pharmacokinetic and therapeutic drug monitoring research.^[1]

Certificate of Analysis: Key Data Summary

The Certificate of Analysis provides critical quality control data for a specific batch of the compound. Below is a summary of typical analytical results for **Belinostat amide-d5**, presented in a structured format.

Table 1: Identification and General Properties

Test	Specification	Result
Appearance	White to Off-White Solid	Conforms
Molecular Formula	C ₁₅ H ₉ D ₅ N ₂ O ₃ S	Conforms
Molecular Weight	307.38 g/mol	307.35 g/mol (by MS)
¹ H-NMR	Conforms to Structure	Conforms
Mass Spectrum	Conforms to Structure	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity	HPLC (254 nm)	≥ 98.0%	99.5%
Isotopic Purity	LC-MS	≥ 99% Deuterium Incorporation	Conforms
Loss on Drying	Gravimetric	≤ 1.0%	0.2%
Residual Solvents	GC-HS	Per USP <467>	Complies

Experimental Protocols

A detailed understanding of the methodologies used to generate the data on the CoA is essential for its correct interpretation.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is typically employed.

[3]

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often used.[3]
- Detection: UV detection at a wavelength of 254 nm.
- Procedure: A solution of **Belinostat amide-d5** is injected into the HPLC system. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight and isotopic purity of **Belinostat amide-d5**.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is utilized.[3][4]
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed for the peak corresponding to the molecular ion of **Belinostat amide-d5**.
- Procedure for Isotopic Purity: The relative intensities of the mass peaks for the deuterated (d5) and non-deuterated (d0) forms are compared to determine the percentage of deuterium incorporation.

3.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

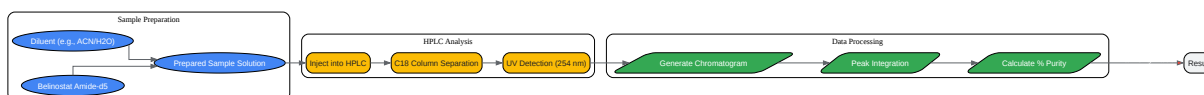
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure of a compound. It is used to confirm that the synthesized compound has the correct chemical structure.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.

- Procedure: The sample is placed in the spectrometer, and the resulting spectrum, which shows the chemical shifts and splitting patterns of the protons, is compared to the expected spectrum for **Belinostat amide-d5**. The absence of signals in the region corresponding to the phenyl protons confirms the deuterium labeling.

Visualizing Experimental Workflows

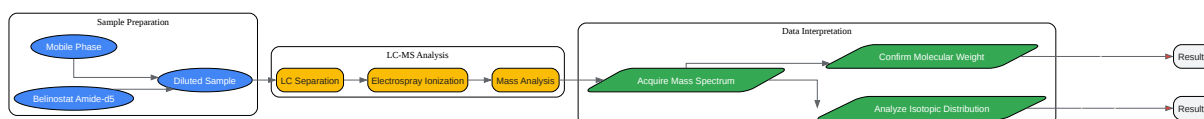
4.1. HPLC Purity Analysis Workflow



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Caption: Workflow for determining the purity of **Belinostat amide-d5** using HPLC.

4.2. LC-MS Identity and Isotopic Purity Workflow



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